2-(4-Chlorophenyl)-2-oxoethyl 4-{[(2-furylmethyl)amino]sulfonyl}benzoate
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Overview
Description
2-(4-Chlorophenyl)-2-oxoethyl 4-{[(2-furylmethyl)amino]sulfonyl}benzoate is a complex organic compound that features a chlorophenyl group, a furan ring, and a sulfonamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-2-oxoethyl 4-{[(2-furylmethyl)amino]sulfonyl}benzoate typically involves multiple steps. One common route starts with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to form intermediate compounds . The final product is obtained through a series of nucleophilic substitution reactions and subsequent purification steps.
Industrial Production Methods
Industrial production methods for this compound are generally scaled-up versions of the laboratory synthesis. These methods involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-2-oxoethyl 4-{[(2-furylmethyl)amino]sulfonyl}benzoate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products
The major products formed from these reactions include furanones, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(4-Chlorophenyl)-2-oxoethyl 4-{[(2-furylmethyl)amino]sulfonyl}benzoate has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Explored for its potential as a pharmaceutical intermediate and for its therapeutic properties.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-2-oxoethyl 4-{[(2-furylmethyl)amino]sulfonyl}benzoate involves its interaction with specific molecular targets and pathways. The compound’s sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. Additionally, the furan ring and chlorophenyl group contribute to its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2-{[(4-Chlorophenyl)sulfonyl]amino}-N-(2-furylmethyl)benzamide
- Methyl 4-((2-(2-(4-(((4-chlorophenyl)sulfonyl)amino)benzoyl)carbohydrazonoyl)phenoxy)methyl)benzoate
Uniqueness
2-(4-Chlorophenyl)-2-oxoethyl 4-{[(2-furylmethyl)amino]sulfonyl}benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
[2-(4-chlorophenyl)-2-oxoethyl] 4-(furan-2-ylmethylsulfamoyl)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClNO6S/c21-16-7-3-14(4-8-16)19(23)13-28-20(24)15-5-9-18(10-6-15)29(25,26)22-12-17-2-1-11-27-17/h1-11,22H,12-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEGAAKBDWPKDFI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNS(=O)(=O)C2=CC=C(C=C2)C(=O)OCC(=O)C3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClNO6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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